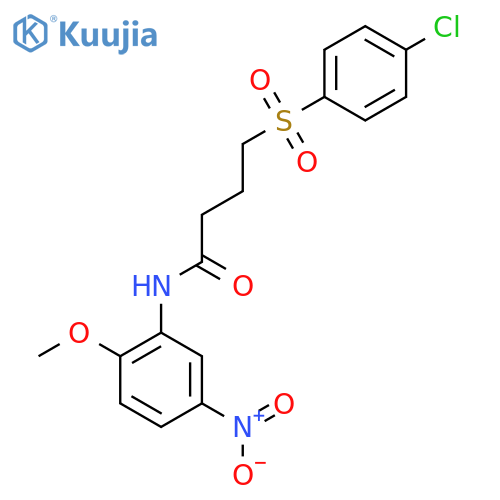

Cas no 941901-25-3 (4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide)

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide 化学的及び物理的性質

名前と識別子

-

- F2815-0982

- 941901-25-3

- AKOS024469496

- 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide

- 4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide

- 4-(4-chlorophenyl)sulfonyl-N-(2-methoxy-5-nitrophenyl)butanamide

- VU0500774-1

-

- インチ: 1S/C17H17ClN2O6S/c1-26-16-9-6-13(20(22)23)11-15(16)19-17(21)3-2-10-27(24,25)14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21)

- InChIKey: ROYJNAHGZDJGNZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)S(CCCC(NC1C=C(C=CC=1OC)[N+](=O)[O-])=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 412.0495851g/mol

- どういたいしつりょう: 412.0495851g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 610

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 127Ų

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2815-0982-25mg |

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide |

941901-25-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2815-0982-30mg |

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide |

941901-25-3 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2815-0982-2μmol |

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide |

941901-25-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2815-0982-1mg |

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide |

941901-25-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2815-0982-10mg |

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide |

941901-25-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2815-0982-75mg |

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide |

941901-25-3 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2815-0982-5μmol |

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide |

941901-25-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2815-0982-20mg |

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide |

941901-25-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2815-0982-20μmol |

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide |

941901-25-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2815-0982-2mg |

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide |

941901-25-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide 関連文献

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamideに関する追加情報

4-(4-Chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide: A Comprehensive Overview

The compound 4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide, identified by the CAS registry number CAS No. 941901-25-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities and synthetic versatility. The molecule's structure is characterized by a butanamide backbone, a 4-chlorobenzenesulfonyl group, and a 2-methoxy-5-nitrophenyl substituent, each contributing uniquely to its chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the efficiency of synthesizing 4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide but also opened avenues for exploring its structural analogs with enhanced bioavailability and potency. For instance, researchers have employed directed evolution strategies to optimize the molecule's solubility and stability, making it more amenable for pharmacological studies.

The pharmacological profile of 4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide has garnered significant attention due to its potential as a modulator of key biological targets. Preclinical studies have demonstrated its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in treating chronic inflammatory diseases. Moreover, the compound has shown promise as a selective antagonist of certain G-protein coupled receptors (GPCRs), which are critical in regulating cellular signaling processes.

One of the most intriguing aspects of this compound is its dual functionality. The sulfonyl group is known for its strong electron-withdrawing properties, which can enhance the molecule's electrophilicity and reactivity. Meanwhile, the methoxy and nitro substituents on the phenyl ring contribute to both electronic and steric effects, influencing the compound's interaction with biological targets. Recent computational studies using molecular docking techniques have provided insights into how these substituents modulate the binding affinity of 4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide to its target proteins.

In terms of toxicity and safety profiles, preliminary in vitro assays have indicated that 4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide exhibits low cytotoxicity against normal human cells, which is a favorable attribute for drug candidates. However, further investigations are required to assess its long-term effects and potential off-target interactions. Regulatory agencies emphasize the importance of comprehensive toxicological evaluations to ensure that such compounds meet safety standards before advancing to clinical trials.

The synthesis of CAS No. 941901-25-3 involves a multi-step process that integrates principles from organic chemistry, including nucleophilic substitutions, condensation reactions, and oxidation steps. The strategic use of protecting groups has been instrumental in achieving high yields and maintaining stereochemical integrity during the synthesis. Recent innovations in flow chemistry have also been applied to streamline the production process, reducing reaction times and minimizing waste generation.

In conclusion, 4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide represents a promising candidate for further exploration in drug discovery programs. Its unique structural features, combined with advancements in synthetic methodologies and pharmacological evaluation techniques, position it as a valuable tool in addressing unmet medical needs. As research continues to unravel its full potential, this compound serves as a testament to the power of interdisciplinary collaboration in advancing chemical science.

941901-25-3 (4-(4-chlorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide) 関連製品

- 147212-83-7(5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile)

- 1889129-04-7(2-bromo-1-(1-methylpiperidin-4-yl)ethan-1-ol)

- 1805038-06-5(Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate)

- 1824255-55-1(tert-butyl N-[1-(furan-2-yl)-2-oxoethyl]carbamate)

- 2228883-67-6(1-(4-methylthiophen-3-yl)-4-oxocyclohexane-1-carboxylic acid)

- 2137803-95-1(4H-1,2,4-Triazole-3-sulfonyl chloride, 4-(2-ethoxyethyl)-5-ethyl-)

- 1443306-79-3(Methyl 2-iso-propylbenzoylformate)

- 941969-87-5(N-(3-fluorophenyl)-1-{(4-fluorophenyl)carbamoylmethyl}piperidine-4-carboxamide)

- 142228-52-2(Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate)

- 1219901-40-2(N-(furan-2-yl)methyl-3-(4-methoxyphenyl)-N-(thiophen-3-yl)methylpropanamide)